molecular formula C6H7ClO B1316782 Cyclopent-3-ene-1-carbonyl chloride CAS No. 3744-80-7

Cyclopent-3-ene-1-carbonyl chloride

Cat. No.: B1316782
CAS No.: 3744-80-7
M. Wt: 130.57 g/mol
InChI Key: PNNPWJAWAATBJZ-UHFFFAOYSA-N
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Description

Cyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C6H7ClO It is a derivative of cyclopentene, featuring a carbonyl chloride functional group attached to the third carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Cyclopent-3-ene-1-carboxylic acid+Thionyl chlorideCyclopent-3-ene-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{Cyclopent-3-ene-1-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Cyclopent-3-ene-1-carboxylic acid+Thionyl chloride→Cyclopent-3-ene-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopent-3-ene-1-carboxylic acid and hydrogen chloride.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    Cyclopent-3-ene-1-carboxylic acid: Resulting from hydrolysis.

    Alcohols: Produced via reduction reactions.

Scientific Research Applications

Cyclopent-3-ene-1-carbonyl chloride has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

    Cyclopent-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    Cyclopent-3-ene-1-methyl chloride: Features a methyl chloride group instead of a carbonyl chloride.

    Cyclopent-3-ene-1-amine: Contains an amine group in place of the carbonyl chloride.

Uniqueness: Cyclopent-3-ene-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

cyclopent-3-ene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNPWJAWAATBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524738
Record name Cyclopent-3-ene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3744-80-7
Record name Cyclopent-3-ene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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